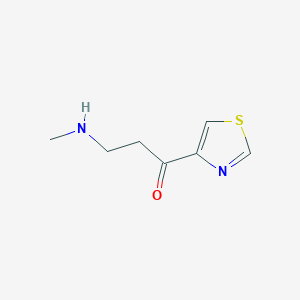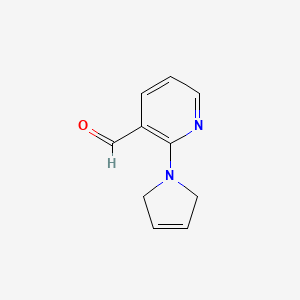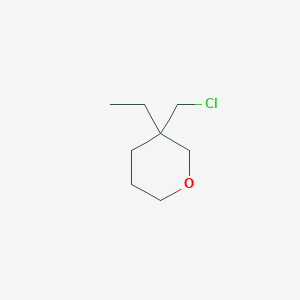
3-(4-Amino-imidazol-1-YL)-propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Amino-imidazol-1-YL)-propan-1-OL is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of an amino group attached to the imidazole ring and a propanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-imidazol-1-YL)-propan-1-OL typically involves the reaction of imidazole derivatives with appropriate reagents to introduce the amino and propanol groups. One common method involves the reaction of 4-aminoimidazole with propanal in the presence of a reducing agent to yield the desired product. The reaction conditions often include controlled temperature and pH to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Amino-imidazol-1-YL)-propan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives.
Applications De Recherche Scientifique
3-(4-Amino-imidazol-1-YL)-propan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Amino-imidazol-1-YL)-propan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of biological molecules and pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Amino-imidazol-1-YL)-propionic acid
- Methyl 4-(4-aminoimidazol-1-yl)benzoate
Comparison
Compared to similar compounds, 3-(4-Amino-imidazol-1-YL)-propan-1-OL is unique due to its specific functional groups and side chain, which confer distinct chemical and biological properties. For instance, the presence of the propanol side chain can influence its solubility and reactivity compared to compounds with different side chains or functional groups.
Propriétés
Formule moléculaire |
C6H11N3O |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
3-(4-aminoimidazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C6H11N3O/c7-6-4-9(5-8-6)2-1-3-10/h4-5,10H,1-3,7H2 |
Clé InChI |
GVCNKYIJRQIOCS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CN1CCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-N-[(1s,4s)-4-aminocyclohexyl]propanamide](/img/structure/B13178817.png)
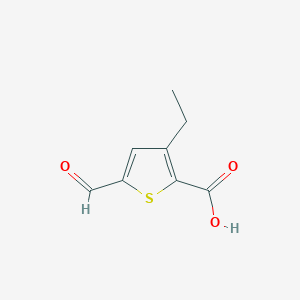
![(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13178819.png)
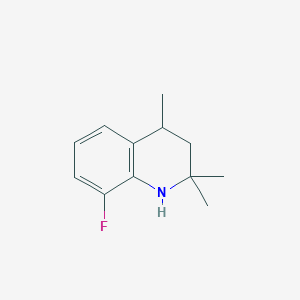
![4,4,5,5-Tetramethyl-2-[3-methyl-4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13178829.png)

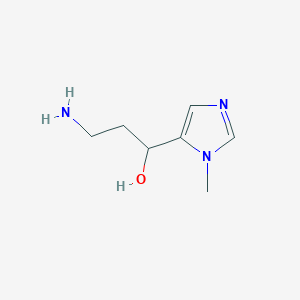
![1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13178857.png)

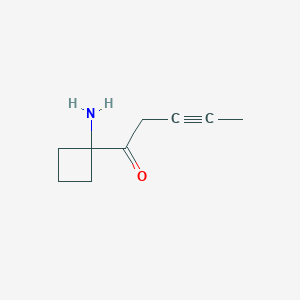
![9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13178869.png)
